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Compound of Interest |

2-Anthracenecarboxamide, 3-
Compound Name:
hydroxy-N-phenyl-
CAS No.: 102327-01-5
Cat. No.: B14079182
. J

Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile[1]
e Compound: 2-Anthracenecarboxamide[1][2][3][4]

o CAS: 53662-67-6 (Generic for substituted variants; specific isomer requires precise
synthesis)[1][3]

o Core Challenge: The primary difficulty in synthesizing 2-substituted anthracenes is the high
reactivity of the 9,10-positions (the meso positions). Oxidative conditions often lead to the
formation of 9,10-anthraquinone derivatives rather than the desired anthracene core.

 Stability Warning: Anthracene derivatives are photo-oxidatively unstable.[1][3] All protocols
below require low-light conditions and inert atmospheres (Ar or N2) to prevent conversion to
the corresponding anthraquinone.

Retrosynthetic Logic

The synthesis is approached via two distinct strategies: the Classical Step-Wise Route (via
carboxylic acid) and the Modern Catalytic Route (via aminocarbonylation).
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Figure 1: Retrosynthetic analysis displaying the Classical Route (via Acid) and the Direct
Catalytic Route (via Bromide).[3]

Part 2: Starting Material Selection
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Starting Material

Purity Req.[5][6][7]
(8l

Critical Impurities

Pre-treatment

2-Bromoanthracene

>97%

9-Bromoanthracene

Recrystallize from
cyclohexane if melting
point < 220°C.

2-Acetylanthracene

>95%

Anthraquinone

derivatives

Verify by TLC
(Hexane/EtOAc 8:2).
[1][3] Anthraquinones
appear as yellow
spots; Anthracenes
fluoresce blue under
UVv.

Ammonia / Amine

Anhydrous

Water

Use 0.5M solutions in
Dioxane or THF. Avoid
agueous ammonia to

prevent hydrolysis.

Part 3: Experimental Protocols
Route A: The Modern Approach (Pd-Catalyzed
Aminocarbonylation)

Best for: Small-to-medium scale, high-value synthesis.[1][3] Avoids the solubility issues of the

carboxylic acid intermediate.

Mechanism

This route utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into the C-Br bond,

followed by nucleophilic attack by the amine.
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Figure 2: Catalytic cycle for the aminocarbonylation of 2-bromoanthracene.[1][3]

Protocol Al: Molybdenum Hexacarbonyl (Solid CO Source)
Method

Safety Note: Mo(CO)e releases CO gas.[3] Perform in a well-ventilated fume hood.

» Reagent Prep: In a glovebox or under Argon flow, charge a pressure vial with:

o

2-Bromoanthracene (1.0 equiv, 257 mg, 1 mmol)[1][3]

o

Molybdenum Hexacarbonyl [Mo(CO)e] (1.0 equiv, 264 mg)[3]

[¢]

Palladium(ll) Acetate [Pd(OAc)z] (5 mol%, 11 mg)[3]

[¢]

Xantphos (10 mol%, 58 mg) — Crucial for regioselectivity and stability.

o

Sodium Carbonate [Na2COs] (3.0 equiv, 318 mg)[3]

¢ Solvent & Amine: Add anhydrous 1,4-Dioxane (10 mL) and 0.5M Ammonia in Dioxane (3.0
equiv, 6 mL).

o Reaction: Seal the vial with a crimp cap. Heat to 100°C for 16 hours.
o Observation: The solution should turn dark (active Pd species).

o Work-up: Cool to room temperature. Filter through a celite pad to remove Pd black and
inorganic salts. Wash the pad with THF.

 Purification: Concentrate the filtrate. Recrystallize from Ethanol/Toluene (1:1).
o Yield Expectation: 75-85%.[3]

Route B: The Classical Approach (Haloform Oxidation &
Amidation)

Best for: Large scale, or when Pd catalysts are cost-prohibitive.
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Step 1: Synthesis of 2-Anthracenecarboxylic Acid

Direct oxidation of 2-methylanthracene is NOT recommended due to quinone formation.[1][3]

The Haloform reaction of 2-acetylanthracene is milder.[1][3]

Dissolution: Dissolve 2-acetylanthracene (2.2 g, 10 mmol) in 1,4-Dioxane (50 mL).

Hypobromite Formation: In a separate flask, prepare NaOBr by adding Bromine (1.6 g, 10
mmol) dropwise to a cold (0°C) solution of NaOH (2.5 g) in water (15 mL).

Oxidation: Add the NaOBr solution dropwise to the anthracene solution at 0-5°C. Stir for 3
hours, allowing it to warm to RT.

Quenching: Add Sodium Bisulfite (sat. ag.) to destroy excess hypobromite.

Isolation: Acidify with HCI (1M) to pH 2. The yellow precipitate is 2-anthracenecarboxylic
acid.[1]

Purification: Filter, wash with water, and dry. Recrystallize from Acetic Acid.

Step 2: Amidation via Acid Chloride

Note: 2-Anthracenecarboxylic acid is poorly soluble.[1][3] Thionyl chloride (SOCI2) serves as

both reagent and solvent to ensure conversion.

Activation: Suspend 2-anthracenecarboxylic acid (1.0 g) in anhydrous Toluene (10 mL). Add
Thionyl Chloride (3 mL) and a catalytic drop of DMF.

Reflux: Heat to reflux (80°C) for 2 hours. The solid should dissolve as the acid chloride
forms.

Evaporation: Evaporate volatiles under reduced pressure to yield the yellow solid acid
chloride. Do not expose to air.

Amidation: Redissolve the residue in anhydrous THF (20 mL). Cool to 0°C.

Addition: Bubble anhydrous Ammonia gas through the solution OR add Ammonium
Hydroxide (28%) dropwise (if using biphasic Schotten-Baumann conditions).
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» Precipitation: The amide will precipitate. Filter and wash with water (to remove NH4Cl) and
cold ethanol.

Part 4: Characterization & Quality Control[1]
Analytical Parameters

Technique Expected Signal Diagnostic Value
) Confirms 2-substitution
1H NMR (DMSO-d6) Singlet at ~8.7 ppm (H-1)
pattern.[1][3]
Broad singlets at ~7.5 & 8.1 Amide NH:2 protons
1H NMR (DMSO-d6) _
ppm (exchangeable with D20).[1][3]

C=0[1][3] Amide stretch

IR Spectroscopy 1660-1680 cm (Strong) (Carbonyl)

] ) Confirms intact anthracene
_ Vibronic structure (340-380 )
UV-Vis core (Quinones absorb

nm) >400nm broad).[1][3]

Troubleshooting Guide

e Problem: Product is orange/red instead of yellow.
o Cause: Oxidation to anthraquinone.

o Solution: Purify via column chromatography (Silica, CH2Cl2/MeOH). Ensure inert
atmosphere in future runs.

e Problem: Low yield in Amidation (Route B).

o Cause: Incomplete formation of acid chloride due to poor solubility.

o Solution: Use oxalyl chloride with catalytic DMF in CH2Clz instead of SOCl..
» Problem: Palladium residues in Route A.

o Cause: Pd binding to the nitrogen.
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o Solution: Wash the organic phase with agueous solution of N-acetylcysteine or use a
metal scavenger resin (e.g., SiliaMetS® Thiol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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